molecular formula C27H48 B586912 alpha-Cholestane-d4 CAS No. 205529-74-4

alpha-Cholestane-d4

Cat. No.: B586912
CAS No.: 205529-74-4
M. Wt: 376.705
InChI Key: XIIAYQZJNBULGD-ZMFVDLGJSA-N
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Description

Alpha-Cholestane-d4 is a deuterated form of alpha-Cholestane, a saturated hydrocarbon steroid. It is often used as an internal standard in mass spectrometry due to its stable isotope labeling. The molecular formula of this compound is C27H44D4, and it has a molecular weight of 376.69 .

Preparation Methods

Alpha-Cholestane-d4 can be synthesized through several methods. One common approach involves the deuteration of alpha-Cholestane. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions. Industrial production methods may involve the use of catalysts to facilitate the deuteration process, ensuring high yield and purity .

Chemical Reactions Analysis

Alpha-Cholestane-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cholestanone or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Cholestane-d4 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Alpha-Cholestane-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated alpha-Cholestane. Similar compounds include:

This compound’s stable isotope labeling makes it particularly valuable in analytical chemistry, providing more accurate and reliable results compared to its non-deuterated counterparts.

Properties

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i7D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIAYQZJNBULGD-ZMFVDLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1)([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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